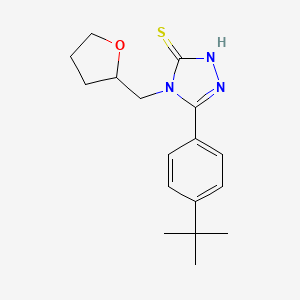![molecular formula C24H22N2O B4084104 9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4084104.png)
9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
説明
9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, also known as DPA-714, is a small molecule that has been widely studied for its potential in medical research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
作用機序
The mechanism of action of 9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is related to its binding to the TSPO. This protein is involved in a range of cellular processes, including the regulation of mitochondrial function and the response to cellular stress. By binding to the TSPO, this compound can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its binding to the TSPO, this compound has been shown to modulate the activity of several enzymes and receptors. It has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the main advantages of using 9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in lab experiments is its specificity for the TSPO. This makes it a useful tool for studying neuroinflammation and other processes that involve activated microglia. However, there are also limitations to using this compound, including its low solubility in water and the potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research involving 9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One area of interest is the development of new imaging techniques that use this compound to visualize neuroinflammation in vivo. Another potential application is in the development of new therapies for neurodegenerative diseases, which are often associated with inflammation and oxidative stress. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic uses.
科学的研究の応用
9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been studied extensively for its potential in medical research. One of the most promising applications of this compound is in the field of neuroimaging. This compound has been shown to bind specifically to the translocator protein (TSPO), which is highly expressed in activated microglia. This makes it a useful tool for imaging neuroinflammation in vivo.
特性
IUPAC Name |
9,9-dimethyl-12-pyridin-2-yl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2)13-19-22(20(27)14-24)23(17-9-5-6-12-25-17)21-16-8-4-3-7-15(16)10-11-18(21)26-19/h3-12,23,26H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXZRRVQUZBCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=N5)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-4-(5-methyl-2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4084027.png)

![1'-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4084030.png)
![methyl 3-[(4-chlorobenzyl)amino]-2-cycloheptyl-3-oxopropanoate](/img/structure/B4084042.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4084043.png)
![N-[3-(methylthio)propyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B4084057.png)
![N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-2-nitrobenzamide](/img/structure/B4084064.png)
![2-[1-(3-phenylpropyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4084074.png)

![2-(2-nitrophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4084096.png)
![3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4084101.png)
![5-(3-methoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4084117.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-pyrimidinyl)-1-piperazinecarbothioamide](/img/structure/B4084123.png)
![3-bromo-N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4084131.png)